4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that features a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, which is a well-established method for incorporating trifluoromethyl groups into organic molecules.
Attachment of the morpholin-4-yl propyl group: This step can be carried out using nucleophilic substitution reactions, where the morpholine derivative is introduced under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the morpholine moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Imidazole derivatives: These compounds are known for their broad range of chemical and biological properties.
Uniqueness
4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its combination of a pyrazolo[4,3-c]pyridine core with a trifluoromethyl group and a morpholine moiety. This unique structure imparts specific properties that are not commonly found in other compounds, making it valuable for various applications.
Properties
IUPAC Name |
4-ethyl-5-(3-morpholin-4-ylpropyl)-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3/c1-2-18-20-17(14-19(30)28(18)9-3-8-27-10-12-32-13-11-27)26-29(21(20)31)16-6-4-15(5-7-16)22(23,24)25/h4-7,14,26H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESKYYOWZPHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=O)N1CCCN3CCOCC3)NN(C2=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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